Mitoquidone
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Overview
Description
Mitoquinone mesylate, commonly known as MitoQ, is a synthetic analogue of coenzyme Q10. It was first developed in New Zealand in the late 1990s. Mitoquinone mesylate is known for its antioxidant properties and improved bioavailability compared to coenzyme Q10. It has shown potential in various medical applications, particularly in targeting mitochondria to reduce oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mitoquinone mesylate is synthesized through a multi-step process. The key steps involve the synthesis of the quinone moiety and the attachment of the triphenylphosphonium cation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Mitoquinone mesylate involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification methods, and ensuring the consistency and quality of the final product. The use of advanced techniques such as chromatography and crystallization is common in the industrial production of Mitoquinone mesylate.
Chemical Reactions Analysis
Types of Reactions
Mitoquinone mesylate undergoes various chemical reactions, including:
Oxidation: The quinone moiety can undergo redox reactions, which are essential for its antioxidant properties.
Reduction: The compound can be reduced to its hydroquinone form, which is also active in scavenging free radicals.
Substitution: The triphenylphosphonium cation can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the triphenylphosphonium cation under mild conditions.
Major Products Formed
The major products formed from these reactions include the reduced hydroquinone form of Mitoquinone mesylate and various substituted derivatives, depending on the reagents used.
Scientific Research Applications
Mitoquinone mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study redox reactions and antioxidant mechanisms.
Biology: Investigated for its role in reducing oxidative stress in cells and protecting mitochondrial function.
Industry: Utilized in the development of dietary supplements and pharmaceuticals aimed at improving mitochondrial health.
Mechanism of Action
Mitoquinone mesylate exerts its effects by targeting mitochondria. The triphenylphosphonium cation facilitates the accumulation of the compound within mitochondria due to the large mitochondrial membrane potential. Once inside, the quinone moiety acts as an antioxidant, neutralizing free radicals and reducing oxidative stress. This helps protect mitochondrial function and prevent cell damage .
Comparison with Similar Compounds
Similar Compounds
Coenzyme Q10: A naturally occurring antioxidant with similar redox properties but lower bioavailability and mitochondrial penetration.
Idebenone: A synthetic analogue of coenzyme Q10 with improved solubility and antioxidant properties.
Nicotinamide mononucleotide: A precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular energy metabolism.
Pyrroloquinoline quinone: A redox cofactor with antioxidant properties.
Uniqueness of Mitoquinone Mesylate
Mitoquinone mesylate is unique due to its targeted delivery to mitochondria and enhanced bioavailability compared to coenzyme Q10. This targeted approach allows for more effective reduction of oxidative stress within mitochondria, making it a promising compound for various medical applications .
Properties
CAS No. |
91753-07-0 |
---|---|
Molecular Formula |
C20H13NO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
11-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,4,6,8,12,15,17,19-octaene-14,21-dione |
InChI |
InChI=1S/C20H13NO2/c22-19-14-7-3-4-8-15(14)20(23)18-16(19)11-21-10-13-6-2-1-5-12(13)9-17(18)21/h1-8,11H,9-10H2 |
InChI Key |
BFRVNBMAWXNICS-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CN3C1=C4C(=C3)C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1C2=CC=CC=C2CN3C1=C4C(=C3)C(=O)C5=CC=CC=C5C4=O |
Key on ui other cas no. |
91753-07-0 |
Synonyms |
5,14-dihydrobenz(5,6)isoindolo(2,1-b)isoquinoline-8,13-dione Gr 30921 GR30921 mitoquidone NSC 382057D |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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